

Technical Comparison Guide: MS/MS Profiling of 4-(4-Carboxyphenyl)-2-nitrophenol

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Compound of Interest

Compound Name: 4-(4-Carboxyphenyl)-2-nitrophenol

CAS No.: 203718-39-2

Cat. No.: B6382661

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Executive Summary

4-(4-Carboxyphenyl)-2-nitrophenol (C₁₃H₉NO₅, MW 259.21 Da) presents a unique analytical challenge due to its dual acidic moieties (carboxylic acid and nitrophenol). Successful identification requires leveraging the ortho-effect of the nitro group and the facile decarboxylation of the benzoic acid moiety.

This guide compares the MS/MS performance of this compound against its non-nitrated analog (4'-Hydroxy-4-biphenylcarboxylic acid) and positional isomers, demonstrating why specific transitions are required for high-confidence identification in complex biological matrices.

Chemical Identity & Ionization Properties[1][2][3][4][5][6][7]

Feature	Specification
IUPAC Name	4-(4-Carboxyphenyl)-2-nitrophenol
Molecular Formula	C ₁₃ H ₉ NO ₅
Monoisotopic Mass	259.0481 Da
Precursor Ion (ESI-)	[M-H] ⁻ = 258.04
pKa Values (Est.)	COOH: ~4.2
Preferred Mode	ESI Negative Mode (Due to high acidity of COOH and Phenol)

Why ESI Negative Mode?

While positive mode (ESI+) can protonate the nitro group, it yields unstable signals with high background noise. ESI Negative mode (ESI-) is the "Gold Standard" for this compound because:

- **Double Deprotonation Potential:** The carboxylic acid deprotonates readily, forming a stable [M-H]⁻ ion.
- **Resonance Stabilization:** The o-nitro group stabilizes the phenolate anion via resonance, enhancing ionization efficiency compared to non-nitrated phenols.

Fragmentation Mechanisms (MS/MS)[4][5][6][8][9]

The fragmentation pattern of **4-(4-Carboxyphenyl)-2-nitrophenol** is governed by two competing pathways: Decarboxylation (Ring B) and Nitro-Group Elimination (Ring A).

Primary Pathway: The Carboxyl Loss

The most abundant product ion arises from the loss of CO₂ from the benzoic acid ring.

- **Transition:** m/z 258 → 214
- **Mechanism:** Charge-remote fragmentation or charge-driven loss depending on the deprotonation site.

- Significance: This is the primary Quantifier Ion due to its high intensity.

Secondary Pathway: The Ortho-Nitro Effect

The presence of the nitro group at the ortho position to the phenol hydroxyl triggers specific rearrangements not seen in meta or para isomers.

- Loss of NO (30 Da): Rearrangement of the nitro group to a nitrite ester followed by radical elimination.
 - Transition: m/z 258 → 228
- Loss of NO₂ (46 Da): Direct cleavage of the C-N bond.
 - Transition: m/z 258 → 212

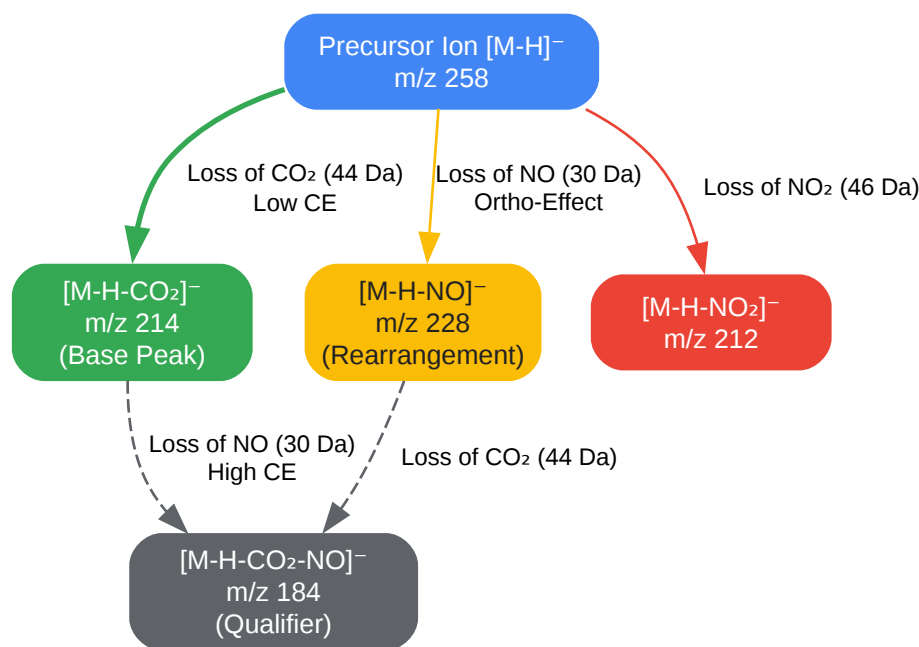
Diagnostic Pathway: Combined Losses

At higher collision energies (CE > 35 eV), sequential losses occur.

- Transition: m/z 258 → 214 (-CO₂) → 184 (-NO)
- Significance: This transition is the Qualifier Ion, confirming the presence of both the carboxyl and nitro groups on the biphenyl core.

Visualization of Fragmentation Pathways[3][5]

The following diagram illustrates the competing fragmentation pathways for the [M-H]⁻ precursor.



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Caption: Proposed ESI(-) fragmentation pathways showing the competition between decarboxylation (green) and nitro-group elimination (yellow/red).

Comparative Performance Analysis

To validate the specificity of your assay, you must distinguish the target from likely interferences.

Comparison 1: Target vs. Non-Nitrated Analog

Alternative: 4'-Hydroxy-4-biphenylcarboxylic acid (MW 214).

- Differentiation: The analog has a precursor mass of m/z 213. It cannot generate the m/z 258 precursor.
- Risk: The product ion of your target (m/z 214) is isobaric with the precursor of the analog.
- Solution: Chromatographic separation is essential. The nitro group increases lipophilicity compared to the bare phenol, typically increasing retention time on C18 columns.

Comparison 2: Target vs. Positional Isomer (3-Nitro)

Alternative: 4-(4-Carboxyphenyl)-3-nitrophenol.

- Differentiation: Both have m/z 258 precursors.
- Key Difference (The Ortho Effect): The 2-nitro isomer (Target) facilitates an intramolecular hydrogen bond with the phenol -OH. This promotes the loss of NO (m/z 228) via a specific cyclic transition state. The 3-nitro isomer cannot form this state and will predominantly lose NO₂ (m/z 212) without the m/z 228 intermediate.
- Protocol: Monitor the 258 → 228 transition. If absent, the compound is likely the 3-nitro isomer.

Summary Table: Diagnostic Transitions

Compound	Precursor (m/z)	Quantifier (m/z)	Qualifier (m/z)	Specificity Mechanism
Target (2-Nitro)	258	214 (-CO ₂)	228 (-NO)	Ortho-effect driven rearrangement.
3-Nitro Isomer	258	214 (-CO ₂)	212 (-NO ₂)	Lack of ortho-OH interaction prevents NO loss.
Non-Nitro Analog	213	169 (-CO ₂)	-	Different precursor mass.

Validated Experimental Protocol

Sample Preparation (Solid Phase Extraction)

- Cartridge: Mixed-mode Anion Exchange (MAX) is recommended to retain the carboxylic acid.
- Loading: pH 7.0 (Ionized COOH).
- Wash: 5% NH₄OH in Methanol (removes neutrals).

- Elution: 2% Formic Acid in Methanol (protonates COOH, eluting the compound).

LC-MS/MS Parameters

- Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 μ m.
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile (No acid required if negative mode sensitivity is sufficient, but acid ensures sharp peaks).
- Gradient: 10% B to 90% B over 8 minutes.
- Source Settings (ESI-):
 - Gas Temp: 300°C
 - Gas Flow: 10 L/min
 - Nebulizer: 35 psi
 - Capillary Voltage: 3500 V

Self-Validation Step

To confirm the identity of the peak without a reference standard:

- Run the sample at low Collision Energy (10 eV). Observe m/z 258 (Parent).
- Run at medium CE (25 eV). Observe m/z 214 (Decarboxylation).
- Run at medium CE (25 eV). Check for m/z 228. Presence = 2-Nitro isomer (Target). Absence = 3-Nitro isomer.

References

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Sources

- [1. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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